alpha-Decitabine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Decitabine is synthesized through a multi-step process involving the modification of cytidine. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound involves the use of lyophilized powder due to its instability in aqueous solutions . The process includes the synthesis of the compound followed by purification and lyophilization to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
Alpha-Decitabine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Alpha-Decitabine has a wide range of scientific research applications:
Chemistry: It is used as a tool to study DNA methylation and gene expression.
Biology: It is employed in research on cell differentiation and proliferation.
Medicine: It is used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Industry: It is explored for its potential in antiviral therapies and other therapeutic applications.
Mechanism of Action
Alpha-Decitabine exerts its effects by incorporating into DNA during replication. It inhibits DNA methyltransferases, leading to hypomethylation of DNA . This results in the reactivation of silenced genes and induction of cell differentiation and apoptosis . The molecular targets include DNA methyltransferases and various signaling pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Azacitidine: Another cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness
Alpha-Decitabine is unique in its ability to specifically incorporate into DNA and inhibit DNA methyltransferases, whereas azacitidine can incorporate into both DNA and RNA . This specificity makes this compound particularly effective in targeting rapidly dividing cancer cells .
Properties
IUPAC Name |
4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDJQYHKZQPEU-JKUQZMGJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22432-95-7 | |
Record name | 1-(2-Deoxy-a-D-ribofuranosyl)-5-azacytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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